

A Technical Guide to Pre-targeted Imaging with Biotin-PEG4-Methyltetrazine

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Compound of Interest		
Compound Name:	Biotin-PEG4-Methyltetrazine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of pre-targeted imaging utilizing **Biotin-PEG4-Methyltetrazine**. This powerful bioorthogonal tool, in conjunction with trans-cyclooctene (TCO)-modified targeting vectors, offers a versatile and efficient platform for a wide range of research and drug development applications, from in vitro protein interaction studies to in vivo tumor imaging and therapy.

Core Principles: The Power of Bioorthogonal Chemistry

Pre-targeted imaging with **Biotin-PEG4-Methyltetrazine** is founded on the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction occurs between an electron-deficient tetrazine (in this case, methyltetrazine) and a strained alkene, most commonly a trans-cyclooctene (TCO).[1]

The key features of this bioorthogonal reaction are:

 Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely rapid, with second-order rate constants reported to be among the fastest of all bioorthogonal reactions.
 [1][2] This allows for efficient labeling at very low concentrations of reactants, which is crucial for in vivo applications.



- High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective
 for each other and do not react with other functional groups present in complex biological
 systems.[1] This ensures that the labeling is specific to the intended target.
- Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1]
- Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.[1] The polyethylene glycol (PEG4) linker in **Biotin-PEG4-Methyltetrazine** enhances the water solubility of the reagent and the resulting conjugate, which can reduce the aggregation of labeled proteins.[1]

The pre-targeting strategy itself is a two-step process. First, a biomolecule of interest, such as a monoclonal antibody (mAb) that targets a specific cell surface antigen (e.g., on a tumor cell), is functionalized with a TCO group. This TCO-modified antibody is administered and allowed to accumulate at the target site while the unbound antibody clears from circulation. In the second step, the small, fast-clearing **Biotin-PEG4-Methyltetrazine** is administered. It rapidly reacts with the TCO-modified antibody at the target site. The biotin tag can then be detected using a streptavidin-conjugated imaging agent (e.g., a fluorophore or a PET imaging agent).[3] This approach decouples the slow pharmacokinetics of the antibody from the rapid clearance of the imaging agent, leading to improved image contrast and reduced radiation burden in nuclear imaging.[4]

Quantitative Data

The efficiency of the iEDDA reaction and the subsequent imaging is critical for the success of pre-targeted approaches. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations



Tetrazine Derivative	TCO Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Reference(s)
Methyltetrazine	TCO	> 800	[2]
3-phenyl-1,2,4,5-Tz	TCO	up to 10 ⁷	[5]
Dipyridyltetrazine	тсо	Not specified in the provided text	
H-Tetrazine	тсо	Not specified in the provided text	_

Table 2: In Vivo Pre-targeted Imaging and Therapy Data



Targeting Agent (TCO- modified)	Tetrazine Probe (Radiolab eled)	Tumor Model	Tumor Uptake (%ID/g)¹	Tumor-to- Backgrou nd Ratio²	Time Point	Referenc e(s)
5B1 anti- CA19.9 mAb	¹⁸ F-labeled tetrazine	BxPC3 pancreatic cancer	up to 6.4	Increasing over time	4 h post- tracer	[6]
CC49 anti- TAG72 mAb	labeled- DOTA- tetrazine	Colon cancer xenograft	4.2	13.1 (Tumor-to- Muscle)	3 h post- tracer	[4]
5B1 anti- CA19.9 mAb	¹⁷⁷ Lu- DOTA- PEG ₇ -Tz	Pancreatic cancer	4.6 ± 0.8 to 16.8 ± 3.9	Not specified	4h to 120h	[7]
huA33 mAb	⁶⁴ Cu- labeled tetrazine	SW1222 colorectal cancer	Not specified	Comparabl e to direct label	Not specified	[8]
CC49 anti- TAG72 mAb	²¹¹ At- labeled tetrazine	LS174T colorectal cancer	4.5	Higher than convention al	1 h post- tracer	[3]
DZ-Lys- TCO	⁶⁸ Ga- DOTA-H- Tz	HeLa and U87MG tumors	3.24 ± 0.95	8.30 ± 3.39 (Tumor-to- Muscle)	48 h interval	[9]

¹ Percent of injected dose per gram of tissue. ² Ratios can be to muscle, blood, or other non-target tissues as specified.

Experimental Protocols

Protocol 1: Antibody Conjugation with TCO-NHS Ester

This protocol outlines the general steps for conjugating a trans-cyclooctene (TCO) moiety to an antibody using an N-hydroxysuccinimide (NHS) ester derivative (e.g., TCO-PEG4-NHS ester).



Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS)
- TCO-PEG4-NHS ester
- Anhydrous DMSO
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting spin column or dialysis cassette for purification
- Amicon ultrafiltration units for buffer exchange and concentration

Procedure:

- Antibody Preparation:
 - If the antibody solution contains amine-containing compounds (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method like an Amicon ultrafiltration unit with PBS.[10]
 - Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[11]
- TCO-NHS Ester Preparation:
 - Allow the TCO-PEG4-NHS ester to warm to room temperature before opening the vial to prevent condensation.[1]
 - Prepare a stock solution of the TCO-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).[10]
- Conjugation Reaction:
 - Add a 5- to 15-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.[12] The optimal ratio may need to be determined empirically.



- Gently mix and incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.
 [10][11]
- Quenching the Reaction:
 - Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10]
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove the excess, unreacted TCO-PEG4-NHS ester and other small molecules using a desalting spin column or by dialysis against PBS.[10]
 - The purified TCO-conjugated antibody can be concentrated using an ultrafiltration unit if necessary.
- Characterization:
 - Determine the concentration of the conjugated antibody using a NanoDrop spectrophotometer at 280 nm.[10]
 - The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[13]

Protocol 2: In Vivo Pre-targeted Imaging in a Murine Xenograft Model

This protocol provides a general workflow for a pre-targeted imaging study in mice bearing subcutaneous tumors.

Materials:

- Tumor-bearing mice (e.g., athymic nude mice with xenografts)
- TCO-conjugated antibody (from Protocol 1)



• Biotin-PEG4-Methyltetrazine

- Streptavidin-conjugated imaging probe (e.g., fluorescent or radiolabeled)
- Sterile saline or PBS for injections
- Imaging system (e.g., PET/SPECT/CT scanner or in vivo fluorescence imaging system)

Procedure:

- Administration of TCO-Antibody:
 - Administer the TCO-conjugated antibody intravenously (e.g., via tail vein injection) to the tumor-bearing mice. The amount of antibody will depend on the specific antibody and tumor model.[7]
 - Allow a predetermined time interval (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.[3][7]
 This interval needs to be optimized for each antibody.
- Administration of Biotin-PEG4-Methyltetrazine and Imaging Probe:
 - In this two-step "click" and then detection approach, first administer the Biotin-PEG4-Methyltetrazine intravenously.
 - After a short interval to allow for the click reaction to occur and for unbound tetrazine to clear, administer the streptavidin-conjugated imaging probe. The molar ratio of tetrazine to the estimated amount of TCO-antibody at the tumor site should be optimized.
- Imaging:
 - At various time points after the administration of the imaging probe (e.g., 1, 4, 24 hours),
 acquire images using the appropriate imaging modality.[6]
- Biodistribution Studies (for radiolabeled probes):
 - At the end of the imaging study, euthanize the animals.



- Dissect the tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
 [7]

Visualizations General Workflow for Pre-targeted Imaging



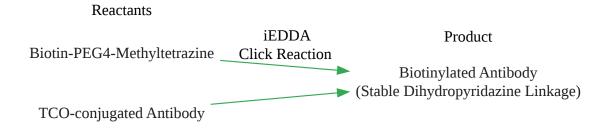
Step 1: Targeting Administer TCO-conjugated Antibody **Antibody Accumulates** at Target Site Unbound Antibody Clears from Circulation Step 2: Imaging Administer Biotin-PEG4-Methyltetrazine Tetrazine Reacts with TCO at Target Site (Click Reaction) Administer Streptavidinconjugated Imaging Probe Imaging Probe Binds to Biotin **Image Acquisition**

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Caption: Logical flow of a pre-targeted imaging strategy.



Bioorthogonal Reaction: Tetrazine and TCO

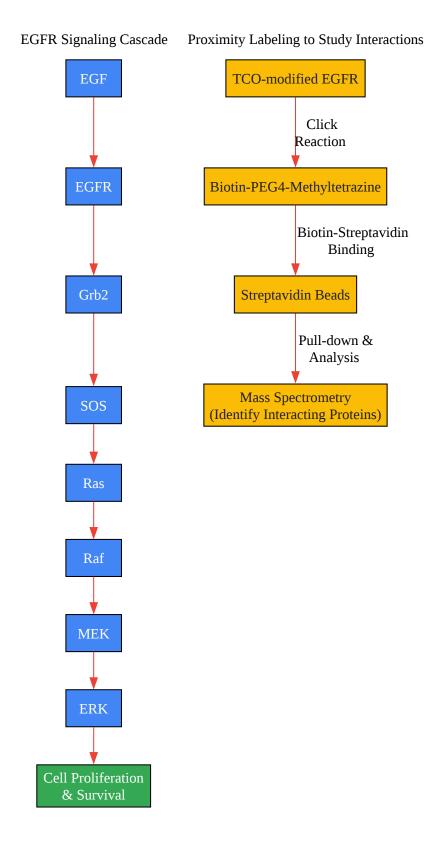


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Caption: The inverse-electron-demand Diels-Alder reaction.

EGFR Signaling and Proximity Labeling





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Caption: EGFR signaling and its study via proximity labeling.



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